BENGHE Methodological & Application

Check Availability & Pricing

Experimental Applications of Aureobasidin A In
Fungal Biology Research: Application Notes and
Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aureobasidin |

Cat. No.: B15181467

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a cyclic depsipeptide antibiotic produced by the fungus Aureobasidium
pullulans. It exhibits potent, broad-spectrum antifungal activity against a wide range of
pathogenic and non-pathogenic fungi, including yeasts and filamentous fungi.[1][2] ItS unique
mechanism of action, targeting an essential enzyme in the fungal-specific sphingolipid
biosynthesis pathway, makes it a valuable tool for basic research and a potential candidate for
antifungal drug development.[3] These application notes provide an overview of the
experimental uses of Aureobasidin A in fungal biology, complete with detailed protocols for key
applications.

Mechanism of Action

Aureobasidin A's primary mode of action is the potent and specific inhibition of inositol
phosphorylceramide (IPC) synthase (encoded by the AUR1 gene in Saccharomyces
cerevisiae), an essential enzyme in the fungal sphingolipid biosynthesis pathway.[2][4] This
enzyme is absent in mammals, making it an attractive target for antifungal therapy.[5] Inhibition
of IPC synthase blocks the conversion of ceramide to IPC, a crucial precursor for more
complex sphingolipids.[4] The disruption of sphingolipid metabolism leads to a cascade of
downstream effects, ultimately resulting in fungal cell death.[6][7]
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Data Presentation: Quantitative Susceptibility and
Inhibition Data

The following tables summarize the in vitro activity of Aureobasidin A against various fungal

species and its inhibitory effect on IPC synthase.

Table 1: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against Various Fungal

Species

Fungal Species Strain MIC (pg/mL) Reference(s)
Saccharomyces ]

o Various 0.1-05 [819]
cerevisiae
Candida albicans ATCC 76615 <2 [10][11]
Candida glabrata Various <2 [10][11]
Candida tropicalis Various <2 [10]
Candida parapsilosis Various <2 [10]
Candida krusei Various <2 [10]
Cryptococcus

H99 1.56 - 3.125 [2]

neoformans
Aspergillus niger Various 0.8 [10]
Aspergillus fumigatus Various >50 [10]
Aspergillus flavus Various >50 [10]
Aspergillus terreus Various <2 [10]

Table 2: 50% Inhibitory Concentrations (IC50) of Aureobasidin A against Fungal IPC Synthase
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Fungal Species IC50 (ng/mL) Reference(s)
Candida albicans 2-4 [10]
Candida glabrata 2-4 [10]
Candida tropicalis 2-4 [10]
Candida parapsilosis 2-4 [10]
Candida krusei 2-4 [10]
Aspergillus fumigatus 3-5 [10]
Aspergillus flavus 3-5 [10]
Aspergillus niger 3-5 [10]
Aspergillus terreus 3-5 [10]
Saccharomyces cerevisiae 0.2-4.9 [6]

Signaling Pathways and Cellular Effects of
Aureobasidin A

The inhibition of IPC synthase by Aureobasidin A triggers a series of downstream cellular
events.
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Figure 1: Aureobasidin A signaling pathway.
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Experimental Protocols

Antifungal Susceptibility Testing using Broth
Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of Aureobasidin A against
a specific fungal isolate.

Materials:

o Aureobasidin A stock solution (dissolved in a suitable solvent like DMSO or ethanol)

e RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
o Sterile 96-well microtiter plates

e Fungal isolate

 Sterile saline (0.85% NacCl)

e Spectrophotometer

¢ Incubator (35°C)

Procedure:

e Prepare Fungal Inoculum:

o Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar)
for 24-48 hours.

o Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland
standard (approximately 1-5 x 10”6 CFU/mL for yeast).

o Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of
0.5-2.5 x 10”3 CFU/mL in the microtiter plate wells.

» Prepare Aureobasidin A Dilutions:
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o Perform serial two-fold dilutions of the Aureobasidin A stock solution in RPMI-1640
medium in the 96-well plate. The final concentration range should typically span from 0.03
to 64 pg/mL, but may be adjusted based on the expected susceptibility of the fungus.

e Inoculation and Incubation:
o Add the prepared fungal inoculum to each well containing the Aureobasidin A dilutions.

o Include a growth control well (inoculum without AbA) and a sterility control well (medium
only).

o Incubate the plate at 35°C for 24-48 hours.
» Reading the MIC:

o The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition
of visible growth (typically >50% reduction) compared to the growth control.

Aureobasidin A as a Selectable Marker in Yeast
Transformation

Aureobasidin A is widely used for selecting yeast transformants carrying a resistance gene,
typically a mutated version of the AUR1 gene (AUR1-C).[12][13]

Materials:

Yeast strain to be transformed

Plasmid DNA containing the AUR1-C resistance gene

Yeast transformation kit (e.g., Lithium Acetate/PEG method)

YPD or appropriate selective agar plates

Aureobasidin A stock solution

Procedure:
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e Prepare Competent Yeast Cells:

o Grow an overnight culture of the yeast strain in YPD medium.

o Inoculate a fresh culture and grow to mid-log phase (OD600 = 0.4-0.6).

o Harvest and wash the cells, then resuspend in the appropriate transformation buffer to
make them competent.

e Transformation:

o Add the plasmid DNA containing the AUR1-C gene to the competent cells.

o Follow the specific protocol for the chosen transformation method (e.g., heat shock).

e Plating and Selection:

o After the transformation procedure, spread the cell suspension onto YPD plates containing
Aureobasidin A.

o The optimal concentration of AbA for selection depends on the yeast strain's sensitivity
and typically ranges from 0.1 to 1.0 pg/mL.[9] It is recommended to determine the minimal
inhibitory concentration for the untransformed host strain beforehand.

e Incubation and Colony Picking:

o Incubate the plates at 30°C for 2-4 days.

o Only yeast cells that have successfully integrated the plasmid with the AUR1-C gene will
be resistant to Aureobasidin A and form colonies.

o Pick individual colonies for further analysis.
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Figure 2: Yeast transformation and selection workflow.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b15181467?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Yeast Two-Hybrid (Y2H) Screening using Aureobasidin A

Aureobasidin A is a key component in modern yeast two-hybrid systems (e.g., Matchmaker
Gold) for identifying protein-protein interactions.[5][14] The AUR1-C gene serves as a highly
stringent reporter.

Principle: In this system, a "bait" protein is fused to the GAL4 DNA-binding domain (BD), and a
library of "prey" proteins is fused to the GAL4 activation domain (AD). If the bait and prey
proteins interact, the BD and AD are brought into proximity, activating the transcription of
reporter genes, including AUR1-C.

Brief Protocol Outline:
e Bait and Prey Construction:

o Clone the gene for the "bait" protein into a pGBKT7 vector (or similar) to create a fusion
with the GAL4 DNA-BD.

o Utilize a pre-made cDNA library in a pGADT?7 vector (or similar) where prey proteins are
fused to the GAL4 AD.

e Yeast Mating:

o Transform a suitable yeast strain (e.g., Y2HGold) with the bait plasmid and select for
transformants.

o Mate the bait-expressing yeast with a yeast strain of the opposite mating type pre-
transformed with the prey library.

e Selection of Interactors:

o Plate the diploid yeast on a medium lacking leucine and tryptophan to select for mated
cells containing both bait and prey plasmids.

o For the initial, less stringent screening, plate on a medium also containing X-a-Gal and a
low concentration of Aureobasidin A (e.g., 100 ng/mL).
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o For a more stringent selection, re-streak positive colonies from the initial screen onto a
medium lacking leucine, tryptophan, histidine, and adenine, and containing X-a-Gal and a
higher concentration of Aureobasidin A (e.g., 200-500 ng/mL).

« Identification of Interacting Partners:
o lIsolate the prey plasmids from the positive yeast colonies.

o Sequence the prey plasmid to identify the gene encoding the interacting protein.

Conclusion

Aureobasidin A is a versatile and powerful tool in fungal biology research. Its specific
mechanism of action makes it an excellent probe for studying the sphingolipid biosynthesis
pathway and its downstream consequences. Furthermore, its application as a potent selectable
marker has significantly advanced techniques such as yeast two-hybrid screening. The
protocols and data provided here serve as a comprehensive resource for researchers utilizing
Aureobasidin A in their experimental endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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